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Compound of Interest

Compound Name: Pochonin D

Cat. No.: B1249861

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis
of (+)-Pochonin D, a potent Hsp90 inhibitor with significant anticancer activity. The synthesis is
based on the work of Choe, H., et al., as published in Organic Letters 2017, 19 (21), 6004—
6007.[1][2] The key feature of this synthesis is a chemo- and regioselective intramolecular
nitrile oxide cycloaddition (INOC) to construct the macrolactone core.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key intermediates and the final
product in the asymmetric synthesis of (+)-Pochonin D.

Table 1: Yields and Physical Data of Key Intermediates
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Reagents .
. Physical [a]D (c,
Compound Step and Yield (%)
. Appearance solvent)
Conditions
1. (COCl)z,
DMSO, EtsN,
CH2Clz, -78
_ +15.2 (¢ 1.0,
8 a °C2. 85 (2 steps) Colorless oil
CHCI3)
PhsP=CHCO
2Et, CH2Clz,
rt
DIBAL-H,
_ +21.5 (c 1.0,
9 b CH2Clz, -78 98 Colorless ail
CHCI3)
°C
TBSCI,
o ] +18.7 (c 1.0,
10 C imidazole, 99 Colorless oil
CHCIs)
CH2Clz, rt
1. O3,
CH2Clz, -78
°C; Me2S2.
NaClOz, ) ) +12.3 (c 1.0,
5 d 81 (2 steps) White solid
NaH2POs, 2- CHCIs)
methyl-2-
butene, t-
BUOH/H20, rt
6, DCC,
) +8.5 (c 1.0,
4 e DMAP, 82 Colorless oil
CHCI3)
CH2Clz, rt
PhNCO,
_ _ +45.1 (c 1.0,
3 f EtsN, toluene, 65 White solid
CHCI3)
100 °C
11 g 1. TBAF, THF, 85 (2 steps) White solid +50.2 (c 1.0,
rt2. Dess- CHCI3)
Martin
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periodinane,
CH2Clz, rt
Mo(CO)s,
(+)-Pochonin (CO) _ ) +68.2 (c 0.5,
h MeCN/H=0, 71 White solid
D (1) 80 °C MeOH)

Table 2: Spectroscopic Data for Key Compounds
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'H NMR (CDCIs, 3C NMR (CDCls, HRMS (m/z)
Compound
MHz) & MHz) & [M+Na]*
6.97 (dt, J = 15.6, 7.0
Hz, 1H), 5.86 (d, J =
15.6 Hz, 1H), 4.18 (q,
166.4, 148.9, 121.3,
J = 7.1 Hz, 2H), 3.70-
72.8,60.2, 35.8, 32.4, 309.1880 (calcd.
8 3.65 (m, 1H), 2.35-
25.9,21.8, 18.3, 14.3, 309.1886)
2.25 (m, 2H), 1.65- £3
1.50 (m, 4H), 1.28 (t, J '
= 7.1 Hz, 3H), 0.90 (s,
9H), 0.05 (s, 6H)
5.75-5.60 (m, 2H),
4.15 (d, J =5.8 Hz,
2H), 3.68-3.63 (M, 132.8, 128.7, 72.9,
267.1829 (calcd.
9 1H), 2.15-2.05 (m, 63.8, 35.9, 32.5, 25.9,
267.1831)
2H), 1.60-1.45 (m, 21.9,18.3,-5.3
4H), 0.89 (s, 9H), 0.04
(s, 6H)
5.70-5.55 (m, 2H),
4.14 (d, J = 5.5 Hz,
2H), 3.65-3.60 (m, 132.6, 128.9, 72.9,
10 1H), 2.10-2.00 (m, 64.0, 36.0, 32.5, 26.0, 381.2694 (calcd.
2H), 1.55-1.40 (m, 25.9,18.4,18.3,-5.2,  381.2696)
4H), 0.89 (s, 9H), 0.88  -5.3
(s, 9H), 0.05 (s, 6H),
0.04 (s, 6H)
10.5 (br s, 1H), 3.68-
3.63(m, 1H), 2.45(t,J 179.8,72.5, 36.1,
255.1411 (calcd.
5 =7.4 Hz, 2H), 1.70- 34.1,25.9, 21.5, 18.3,
255.1416)
1.50 (m, 4H), 0.89 (s, -5.4
9H), 0.04 (s, 6H)
4 6.85 (d, J = 16.0 Hz, 169.5, 164.2, 158.1, 557.2983 (calcd.

1H), 6.38 (s, 1H), 6.28
(s, 1H), 5.82 (d, J =
16.0 Hz, 1H), 5.75-

145.2, 140.5, 132.8,
128.7, 115.8, 108.2,
101.5, 72.8, 68.8,

557.2989)
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5.60 (M, 2H), 5.25 (s,
2H), 4.15 (d, J=5.5
Hz, 2H), 3.80 (s, 3H),
3.70-3.65 (m, 1H),
2.55 (t, J = 7.4 Hz,
2H), 2.15 (s, 3H),
2.10-2.00 (m, 2H),
1.70-1.55 (m, 4H),
0.90 (s, 9H), 0.05 (s,
6H)

63.9, 55.4, 36.5, 35.9,
32.5, 25.9, 21.8, 20.9,
18.3,12.1,-5.3

6.45 (d, J = 2.4 Hz,
1H),6.30(d,J=2.4
Hz, 1H), 5.80-5.70 (m,
1H), 5.20-5.05 (m,
2H), 4.95-4.85 (m,
1H), 4.70-4.60 (m,
1H), 3.80 (s, 3H),
3.70-3.60 (m, 1H),
3.10-3.00 (m, 1H),
2.50-2.30 (m, 2H),
2.10 (s, 3H), 1.80-1.40
(m, 6H), 0.88 (s, 9H),
0.04 (s, 6H)

169.8, 163.5, 157.9,
140.2, 138.5, 117.8,
108.5, 101.8, 80.5,
72.5,65.4,55.4, 45.2,
36.1, 35.8, 32.1, 25.9,
21.5,18.3,12.0,-5.4

554.2728 (calcd.
554.2730)

(+)-Pochonin D (1)

6.40 (d, J = 2.5 Hz,
1H), 6.28 (d, J=2.5
Hz, 1H), 5.85-5.70 (m,
1H), 5.20-5.05 (m,
2H), 4.90-4.80 (m,
1H), 4.65-4.55 (m,
1H), 4.25 (d, J = 18.0
Hz, 1H), 4.15 (d, J =
18.0 Hz, 1H), 3.80 (s,
3H), 3.15-3.05 (m,
1H), 2.50-2.30 (m,
2H), 2.10 (s, 3H),
1.80-1.40 (m, 6H)

195.5, 169.5, 163.8,
158.2, 140.5, 138.2,
118.1, 108.8, 101.9,
80.8, 65.5, 55.5, 45.5,
36.0, 35.5, 32.0, 21.2,
12.2

458.1755 (calcd.
458.1757)
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Experimental Protocols

The following are the detailed experimental protocols for the key steps in the asymmetric
synthesis of (+)-Pochonin D.

Synthesis of (E)-ethyl 7-((tert-
butyldimethylsilyl)oxy)hept-2-enoate (8)

To a solution of oxalyl chloride (1.2 equiv) in CH2Clz (0.2 M) at -78 °C was added DMSO (2.4
equiv). After stirring for 30 min, a solution of alcohol 7 (1.0 equiv) in CH2Clz2 (1.0 M) was added
dropwise. The reaction mixture was stirred for 1 h, and then EtsN (5.0 equiv) was added. The
mixture was warmed to room temperature and stirred for 1 h. The reaction was quenched with
water, and the aqueous layer was extracted with CH2Clz. The combined organic layers were
washed with brine, dried over Na2S0Oa4, and concentrated under reduced pressure. The crude
aldehyde was dissolved in CH2Clz (0.2 M), and PhsP=CHCO:Et (1.2 equiv) was added. The
mixture was stirred at room temperature for 12 h. The solvent was removed under reduced
pressure, and the residue was purified by flash column chromatography (EtOAc/hexanes =
1:20) to afford 8 as a colorless oil (85% yield over 2 steps).

Synthesis of (E)-7-((tert-butyldimethylsilyl)oxy)hept-2-
en-1-ol (9)

To a solution of ester 8 (1.0 equiv) in CH2Clz (0.1 M) at -78 °C was added DIBAL-H (2.2 equiv,
1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 h. The reaction
was quenched by the slow addition of Rochelle's salt solution (1 M). The mixture was warmed
to room temperature and stirred vigorously for 2 h. The layers were separated, and the
aqueous layer was extracted with CH2Clz. The combined organic layers were dried over

Na>SOa4 and concentrated under reduced pressure. The residue was purified by flash column
chromatography (EtOAc/hexanes = 1:5) to afford 9 as a colorless oil (98% yield).

Synthesis of (E)-tert-butyl((7-((tert-
butyldimethylsilyl)oxy)hept-2-en-1-yl)oxy)dimethylsilane
(10)
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To a solution of alcohol 9 (1.0 equiv) in CH2Cl2 (0.1 M) were added imidazole (2.0 equiv) and
TBSCI (1.2 equiv). The reaction mixture was stirred at room temperature for 2 h. The reaction
was quenched with saturated aqueous NH4Cl solution, and the aqueous layer was extracted
with CH2Clz. The combined organic layers were washed with brine, dried over Na2SOa4, and
concentrated under reduced pressure. The residue was purified by flash column
chromatography (EtOAc/hexanes = 1:50) to afford 10 as a colorless oil (99% yield).

Synthesis of 5-((tert-butyldimethylsilyl)oxy)pentanoic
acid (5)

A solution of 10 (1.0 equiv) in CH2ClIz (0.05 M) was cooled to -78 °C, and ozone was bubbled
through the solution until a blue color persisted. The solution was then purged with oxygen, and
Me2S (5.0 equiv) was added. The mixture was warmed to room temperature and stirred for 12
h. The solvent was removed under reduced pressure. The crude aldehyde was dissolved in a
mixture of t-BuOH and H20 (4:1, 0.1 M). To this solution were added 2-methyl-2-butene (10
equiv), NaH2POa4 (5.0 equiv), and NaClO2 (5.0 equiv). The reaction mixture was stirred at room
temperature for 6 h. The mixture was diluted with water and extracted with EtOAc. The
combined organic layers were washed with brine, dried over Na2SOa4, and concentrated under
reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes
= 1:4) to afford 5 as a white solid (81% vyield over 2 steps).

Synthesis of Ester (4)

To a solution of acid 5 (1.2 equiv) and alcohol 6 (1.0 equiv) in CH2Cl2 (0.1 M) were added DCC
(1.5 equiv) and DMAP (0.2 equiv). The reaction mixture was stirred at room temperature for 12
h. The mixture was filtered through a pad of Celite, and the filtrate was concentrated under
reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes
=1:10) to afford 4 as a colorless oil (82% yield).

Synthesis of Macrolactone (3) via Intramolecular Nitrile
Oxide Cycloaddition

To a solution of aldoxime 4 (1.0 equiv) in toluene (0.01 M) were added EtsN (3.0 equiv) and
phenyl isocyanate (1.5 equiv). The reaction mixture was heated to 100 °C and stirred for 12 h.
The mixture was cooled to room temperature and concentrated under reduced pressure. The
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residue was purified by flash column chromatography (EtOAc/hexanes = 1:8) to afford 3 as a
white solid (65% yield).

Synthesis of Ketone (11)

To a solution of 3 (1.0 equiv) in THF (0.1 M) was added TBAF (1.5 equiv, 1.0 M in THF). The
reaction mixture was stirred at room temperature for 2 h. The solvent was removed under
reduced pressure, and the residue was purified by flash column chromatography
(EtOAc/hexanes = 1:2) to afford the corresponding alcohol. The alcohol was dissolved in
CH2ClIz (0.1 M), and Dess-Martin periodinane (1.5 equiv) was added. The reaction mixture was
stirred at room temperature for 2 h. The reaction was quenched with a saturated aqueous
solution of Na2S203 and NaHCOs (1:1). The layers were separated, and the aqueous layer was
extracted with CH2Cl2. The combined organic layers were washed with brine, dried over
Naz=S0a4, and concentrated under reduced pressure. The residue was purified by flash column
chromatography (EtOAc/hexanes = 1:3) to afford 11 as a white solid (85% yield over 2 steps).

Synthesis of (+)-Pochonin D (1)

To a solution of isoxazoline 11 (1.0 equiv) in a mixture of MeCN and Hz20 (10:1, 0.02 M) was
added Mo(CO)s (3.0 equiv). The reaction mixture was heated to 80 °C and stirred for 12 h. The
mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was
concentrated under reduced pressure, and the residue was purified by flash column
chromatography (EtOAc/hexanes = 1:2) to afford (+)-Pochonin D (1) as a white solid (71%
yield).

Visualizations

The following diagrams illustrate the synthetic pathway and a key experimental workflow.
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Caption: Overall synthetic pathway for the asymmetric synthesis of (+)-Pochonin D.
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Caption: Experimental workflow for the key intramolecular nitrile oxide cycloaddition (INOC)
step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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